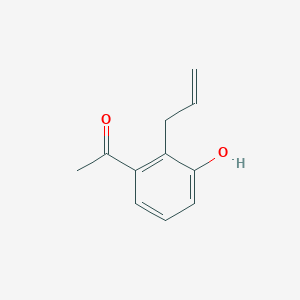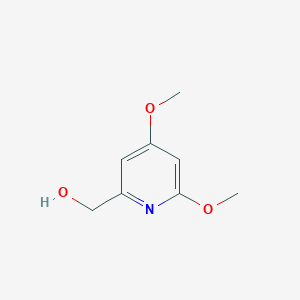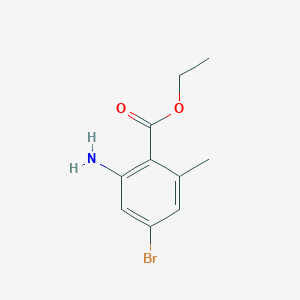![molecular formula C6H3IN2O B13670777 6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)
6-Iodooxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodooxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo-pyridines This compound is characterized by the presence of an iodine atom at the sixth position of the oxazolo[4,5-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodooxazolo[4,5-b]pyridine typically involves the annulation of an oxazole ring to a pyridine ring. One common method includes the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2. For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired oxazolo[4,5-b]pyridine derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Iodooxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Cyclization Reactions: Formation of the oxazolo[4,5-b]pyridine ring system through intramolecular cyclization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are not extensively documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) is commonly used for nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization often requires heating and the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, depending on the nature of the nucleophile and reaction conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, anticancer, and antiproliferative activities.
Mechanism of Action
The mechanism of action of 6-Iodooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s biological activities are attributed to its ability to bind to and modulate the function of various proteins and enzymes.
Comparison with Similar Compounds
Isoxazolo[4,5-b]pyridine: Similar in structure but lacks the iodine atom.
Thiazolo[4,5-b]pyridine: Contains a sulfur atom instead of oxygen in the ring system.
Imidazo[4,5-b]pyridine: Contains a nitrogen atom in place of oxygen in the ring system.
Uniqueness: 6-Iodooxazolo[4,5-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H3IN2O |
|---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
6-iodo-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3IN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H |
InChI Key |
MURAHPIYYXKZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1OC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13670708.png)
![7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13670716.png)


![4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13670747.png)

![[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)



![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13670793.png)
